2-Hydroxy-6-nitrobenzonitrile

Übersicht

Beschreibung

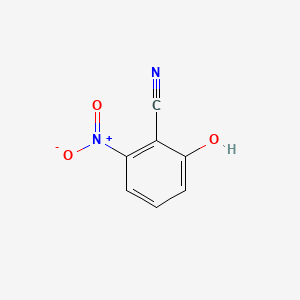

2-Hydroxy-6-nitrobenzonitrile is an aromatic organic compound with the molecular formula C7H4N2O3 It is characterized by the presence of a hydroxyl group and a nitro group attached to a benzene ring, along with a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-6-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 2-Amino-6-nitrobenzonitrile.

Substitution: Various substituted benzonitriles.

Oxidation: Quinones and related compounds

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism by which 2-hydroxy-6-nitrobenzonitrile exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and hydroxyl groups allows for various interactions at the molecular level, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-5-nitrobenzonitrile

- 2-Hydroxy-4-nitrobenzonitrile

- 2-Hydroxy-3-nitrobenzonitrile

Comparison: 2-Hydroxy-6-nitrobenzonitrile is unique due to the specific positioning of the nitro group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting point, and reactivity patterns, making it suitable for specific applications where other isomers may not be as effective .

Biologische Aktivität

2-Hydroxy-6-nitrobenzonitrile (CAS Number: 72106-43-5) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a nitro group on a benzonitrile backbone. Its molecular formula is C7H5N2O3, with a molecular weight of approximately 165.12 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to its functional groups, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that similar compounds within the nitrobenzonitrile family exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains by disrupting cellular processes through interference with DNA replication or protein synthesis .

- Cytotoxic Effects : Studies have demonstrated that this compound may exhibit cytotoxicity towards certain cancer cell lines. The compound's ability to induce apoptosis in tumor cells suggests potential applications in cancer therapy .

- Neuroprotective Properties : There is emerging evidence that compounds with similar structures can interact with neurotransmitter systems, potentially offering neuroprotective effects in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity in Cancer Cells

A study focusing on the effects of this compound on glioblastoma cells (U-251) revealed significant cytotoxic activity, with an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, suggesting that this compound might be a candidate for further development in oncology .

Eigenschaften

IUPAC Name |

2-hydroxy-6-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-6(9(11)12)2-1-3-7(5)10/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZZIZQQRXJMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.